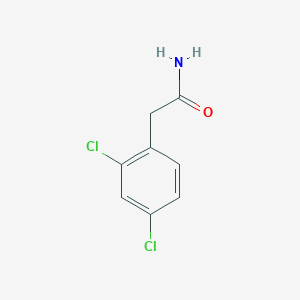

2-(2,4-Dichlorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYAHQPYRSIGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309503 | |

| Record name | 2,4-Dichlorobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55954-27-3 | |

| Record name | 2,4-Dichlorobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55954-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

spectroscopic data for 2-(2,4-Dichlorophenyl)acetamide (NMR, IR, Mass Spec)

The following technical guide details the spectroscopic characterization of 2-(2,4-Dichlorophenyl)acetamide , a critical intermediate in the synthesis of azole antifungals and agrochemicals. This guide is structured to support researchers in structural validation, impurity profiling, and quality control.

Technical Reference for Structural Elucidation & Quality Control

Executive Summary & Compound Profile

This compound (Benzeneacetamide, 2,4-dichloro-) is a primary amide derivative of 2,4-dichlorophenylacetic acid.[1] It serves as a stable structural reference standard and a synthetic intermediate. In drug development, it is often encountered as a hydrolysis product of 2,4-dichlorobenzyl cyanide or an amidation product of the corresponding acid chloride.

Distinguishing this compound from its isomer,

Compound Identification Table

| Parameter | Data |

| CAS Registry Number | 55954-27-3 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 204.05 g/mol |

| Melting Point | 168–169 °C |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water.[2] |

Synthesis & Sample Preparation

To ensure accurate spectroscopic data, sample purity is paramount. The compound is typically synthesized via the partial hydrolysis of 2,4-dichlorobenzyl cyanide or the reaction of 2,4-dichlorophenylacetyl chloride with ammonia.

Experimental Workflow (Synthesis to Analysis)

The following diagram outlines the logical flow from precursor selection to spectroscopic validation.

Caption: Synthesis and validation workflow for this compound.

Sample Preparation for NMR:

-

Solvent: DMSO-

is recommended over CDCl -

Concentration: 10–15 mg in 0.6 mL solvent.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry provides the most definitive confirmation of the halogenation pattern. The presence of two chlorine atoms creates a distinct isotopic cluster.[3]

Isotopic Signature

For a dichloro compound (

-

203 (M+):

-

205 (M+2):

-

207 (M+4):

Fragmentation Pathway

The base peak is typically formed by the cleavage of the amide group (

Caption: Primary fragmentation pathway under Electron Ionization (EI).

Infrared Spectroscopy (IR)

IR spectroscopy is essential for confirming the primary amide functionality and distinguishing it from the nitrile precursor (which would show a band at ~2250 cm

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Functional Group | Wavenumber ( | Peak Description | Structural Assignment |

| N-H Stretch | 3350 & 3180 | Doublet (Sharp) | Primary Amide (Asymmetric & Symmetric stretch) |

| C-H Stretch (Ar) | 3050–3100 | Weak | Aromatic C-H |

| Amide I | 1640–1660 | Strong | C=O Stretch (Primary Amide) |

| Amide II | 1600–1620 | Medium/Strong | N-H Bending |

| C=C Stretch | 1470–1580 | Multiple Peaks | Aromatic Ring Skeleton |

| C-Cl Stretch | 1050–1100 | Strong | Aryl Chloride |

| Ar-H Bend | 800–860 | Strong | 1,2,4-Trisubstituted Benzene Pattern |

Expert Insight: The "doublet" in the 3180–3350 cm

Nuclear Magnetic Resonance (NMR)

NMR provides the exact connectivity. The key to validating this specific isomer is the methylene singlet.

H NMR Data (400 MHz, DMSO- )

| Shift ( | Integration | Multiplicity | Coupling ( | Assignment |

| 7.56 | 1H | Doublet (d) | Ar-H3 (Between Cl atoms) | |

| 7.38 | 1H | Doublet (d) | Ar-H6 | |

| 7.34 | 1H | dd | Ar-H5 | |

| 7.40 | 1H | Broad s | - | Amide |

| 6.95 | 1H | Broad s | - | Amide |

| 3.58 | 2H | Singlet (s) | - | Benzylic |

Interpretation:

-

The Methylene Singlet (3.58 ppm): This is the most critical signal. It confirms the

group is isolated between the aromatic ring and the carbonyl. In the acetanilide isomer, this signal is absent (replaced by a methyl singlet at ~2.1 ppm). -

Aromatic Pattern: The 1,2,4-substitution pattern yields a characteristic splitting: a doublet with a small coupling constant (H3), a doublet with a large coupling (H6), and a doublet of doublets (H5).

-

Amide Protons: In DMSO, primary amide protons often appear as two distinct broad singlets due to restricted rotation around the C-N bond and hydrogen bonding.

C NMR Data (100 MHz, DMSO- )

| Shift ( | Assignment |

| 171.2 | Carbonyl ( |

| 134.5 | Ar- |

| 133.8 | Ar- |

| 132.5 | Ar- |

| 131.8 | Ar- |

| 129.0 | Ar- |

| 127.2 | Ar- |

| 40.5 | Benzylic |

Quality Control: Isomer Discrimination

A common error in sourcing or synthesis is confusing This compound with

| Feature | Target Compound (Phenylacetamide) | Isomer (Impurity) (Acetanilide) |

| Structure | ||

| 1H NMR Key | Singlet ~3.6 ppm ( | Singlet ~2.1 ppm ( |

| NH Signal | Broad singlets (6.9–7.5 ppm) | Sharp singlet downfield (>9.5 ppm) |

| IR Amide | Doublet NH stretch | Singlet NH stretch |

Protocol: Always check the aliphatic region of the

References

-

National Institutes of Health (NIH) - PubChem. (2024). 2,4-Dichlorobenzeneacetamide Compound Summary. Retrieved from [Link]

-

SpectraBase. (2024). General Amide and Chlorobenzene Spectral Data. Retrieved from [Link]

Sources

literature review of 2-(2,4-Dichlorophenyl)acetamide and its analogs

This technical guide provides an in-depth review of 2-(2,4-Dichlorophenyl)acetamide , a critical intermediate scaffold in the synthesis of agrochemicals and pharmaceuticals.[1][2]

CAS Registry Number: 55954-27-3

Molecular Formula:

Executive Summary

This compound is a halogenated aromatic amide serving as a versatile building block in organic synthesis.[1][2] Distinguished by its 2,4-dichloro substitution pattern on the phenyl ring, this compound exhibits enhanced lipophilicity and metabolic stability compared to its non-halogenated counterparts.[1][2] It functions primarily as a key intermediate in the development of phenylacetamide-class anticonvulsants and systemic fungicides .[1][2]

This guide details the synthesis, structural properties, and medicinal chemistry applications of this scaffold, providing researchers with self-validating protocols for its preparation and derivatization.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a phenyl ring substituted at the ortho and para positions with chlorine atoms, linked by a methylene bridge (

-

Lipophilicity (cLogP): ~1.8 – 2.1 (Estimated).[1][2] The chlorine atoms significantly increase lipophilicity, facilitating membrane permeability in biological systems.[1][2]

-

Electronic Effects: The electron-withdrawing nature of the chlorines deactivates the aromatic ring, making it less susceptible to oxidative metabolism at the ring positions, though the methylene bridge remains a site for potential metabolic oxidation.[1][2]

Key Physical Data

| Property | Value | Note |

| Appearance | White to off-white crystalline solid | Typical of pure amides |

| Melting Point | 146 – 148 °C | Sharp melting point indicates high purity |

| Solubility | Soluble in DMSO, DMF, Methanol | Poorly soluble in water |

| Stability | Stable under standard conditions | Hydrolyzes in strong acid/base at high temp |

Synthetic Architectures

Two primary routes are established for the synthesis of this compound. Method A is preferred for laboratory-scale high-purity synthesis, while Method B is viable for industrial scaling from nitrile precursors.[1][2]

Method A: Acid Chloride Activation (Standard Protocol)

Reaction Logic: Conversion of the carboxylic acid to the highly reactive acid chloride prevents the formation of side products common in direct thermal amidation.[1][2]

Reagents:

-

Precursor: 2,4-Dichlorophenylacetic acid (CAS 19719-28-9)[1][2]

-

Reagent: Thionyl chloride (

) or Oxalyl chloride[1][2] -

Nucleophile: Aqueous Ammonia (

) or Ammonia gas[1][2]

Protocol:

-

Activation: Dissolve 10.0 g (48.8 mmol) of 2,4-dichlorophenylacetic acid in 50 mL of dry dichloromethane (DCM). Add 1.2 equivalents of thionyl chloride and a catalytic drop of DMF.[1][2] Reflux for 2 hours until gas evolution (

, -

Concentration: Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride as an oil.

-

Amidation: Re-dissolve the oil in 20 mL of dry THF. Add this solution dropwise to a stirred solution of 28% aqueous ammonia (50 mL) at 0°C.

-

Isolation: A white precipitate forms immediately.[1][2] Stir for 30 minutes. Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Validation: Check melting point (Target: 146-148°C). IR spectrum should show distinct amide doublets (

) around 3150-3350

Method B: Nitrile Hydrolysis (Green Chemistry Route)

Reaction Logic: Controlled hydrolysis of the nitrile stops at the amide stage without progressing to the carboxylic acid.[2]

Reagents:

Protocol:

-

Mix 2,4-dichlorobenzyl cyanide with 85%

(1:5 w/v). -

Heat to 60-70°C for 2 hours. Monitor via TLC (disappearance of nitrile spot).[1][2]

-

Pour the reaction mixture over crushed ice. The amide precipitates out.[1][2]

-

Neutralize with sodium bicarbonate if necessary, filter, and recrystallize from ethanol.[1][2]

Synthesis Workflow Visualization

Figure 1: Dual synthetic pathways for this compound via Acid Chloride activation (Top) and Nitrile Hydrolysis (Bottom).[1][2]

Medicinal Chemistry & SAR Analysis

The Phenylacetamide Scaffold

The phenylacetamide core is a privileged structure in medicinal chemistry, serving as a bioisostere for various receptor ligands. The 2,4-dichloro substitution is critical for two reasons:

-

Metabolic Stability: The halogens block the P450-mediated hydroxylation at the most reactive aromatic positions (ortho and para), prolonging the half-life (

) of the molecule in vivo.[1][2] -

Lipophilic Interaction: The 2,4-dichloro pattern creates a hydrophobic "grease ball" effect, enhancing binding affinity to hydrophobic pockets in enzymes like Aldose Reductase or ion channels (e.g., Sodium channels in anticonvulsant activity).[1][2]

Analogs and Structure-Activity Relationship (SAR)

Researchers often modify this scaffold to tune potency.[1][2]

| Analog Class | Structural Change | Effect on Bioactivity |

| N-Alkyl Derivatives | Increases lipophilicity; often improves blood-brain barrier penetration for CNS targets.[1][2] | |

| N-Aryl Derivatives | Introduces | |

| Alpha-Substitution | Introduces chirality; can drastically alter receptor selectivity (e.g., Felbamate analogs).[1][2] | |

| Phenoxy Analogs | Caution: Shifts activity profile towards herbicidal (auxin mimic) pathways (e.g., 2,4-D derivatives).[1][2] |

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold components.[1][2]

Therapeutic & Agrochemical Applications[1][2][6]

Pharmaceutical Development

-

Anticonvulsants: Phenylacetamides are structural cousins to Felbamate and Lacosamide .[1][2] The 2,4-dichloro analog is investigated for its ability to stabilize the inactive state of voltage-gated sodium channels.[1][2]

-

Antimicrobial Agents: N-substituted derivatives of this scaffold have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans) by disrupting cell wall synthesis.[1][2]

Agrochemical Intermediates

While the phenoxy analog (2,4-D amide) is a herbicide, the phenyl analog (this compound) is often explored as a fungicide synergist or a safer alternative with reduced auxin-mimicry, targeting specific fungal enzymes without harming broad-leaf crops.[1][2]

References

-

National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 108035. (General phenylacetamide data). Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives. (Context on bioactivity of acetamide scaffolds). Retrieved from [Link]

Sources

Methodological & Application

GC-MS analysis of 2-(2,4-Dichlorophenyl)acetamide

An Application Note for the Identification and Quantification of 2-(2,4-Dichlorophenyl)acetamide using Gas Chromatography-Mass Spectrometry

Authored by: A Senior Application Scientist

Abstract

This application note presents a comprehensive and robust method for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). As a potential intermediate or impurity in pharmaceutical manufacturing, the accurate identification and quantification of this compound are critical for quality control and drug safety. This guide provides a detailed protocol, from sample preparation to data analysis, grounded in established analytical principles. We delve into the rationale behind methodological choices, discuss the characteristic mass spectral fragmentation patterns, and offer troubleshooting insights to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound is a halogenated aromatic compound of significant interest in the pharmaceutical industry. It can be a synthetic precursor or a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). Due to the potential toxicity and impact on the final product's stability and efficacy, regulatory bodies mandate strict control over such impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds.[1][2] Its power lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry.[3] This document provides a self-validating framework for a GC-MS method, ensuring both scientific integrity and practical applicability in a research or quality control setting.

Analyte Profile: this compound

It is crucial to distinguish the target analyte from its isomer, N-(2,4-dichlorophenyl)acetamide, where the acetamide group is directly bonded to the phenyl ring.[4][5] The analyte of interest in this protocol has a methylene (-CH2-) bridge connecting the phenyl ring and the amide functional group.

Experimental Design: Materials and Methodology

The success of any GC-MS analysis is predicated on a meticulous experimental design, from sample handling to the fine-tuning of instrumental parameters.

Reagents and Materials

-

Solvents: HPLC-grade or GC-MS grade Dichloromethane (DCM), Ethyl Acetate, and Hexane. These volatile organic solvents are recommended for their purity and compatibility with GC-MS systems.[1]

-

Analyte Standard: Certified reference material of this compound.

-

Glassware: Use clean glass containers and vials to prevent contamination.[1]

-

Sample Filtration: 0.22 µm PTFE syringe filters.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The objective of sample preparation is to extract the analyte from the sample matrix, remove interferences, and concentrate it to a level suitable for detection.[7][8] LLE is a robust and widely used technique for this purpose.

Rationale: The choice of LLE is based on its effectiveness in partitioning the moderately polar this compound from potentially aqueous or highly polar matrices into an immiscible organic solvent. Dichloromethane is an excellent choice due to its high volatility and solvating power for a wide range of organic compounds.

Protocol:

-

Sample Weighing: Accurately weigh 100 mg of the sample (e.g., API powder) into a 15 mL glass centrifuge tube.

-

Dissolution: Add 5 mL of deionized water and vortex to dissolve.

-

Extraction: Add 5 mL of Dichloromethane (DCM).

-

Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate mass transfer between the aqueous and organic phases.

-

Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the two layers.

-

Collection: Carefully transfer the lower organic (DCM) layer to a clean glass vial using a Pasteur pipette.

-

Concentration: Evaporate the DCM to dryness under a gentle stream of nitrogen.[3] This step concentrates the analyte and removes the extraction solvent.

-

Reconstitution: Reconstitute the dried residue in 1 mL of Ethyl Acetate.

-

Filtration: Filter the reconstituted sample through a 0.22 µm PTFE filter into a 2 mL autosampler vial for GC-MS analysis.

Instrumentation: GC-MS Parameters

The following parameters are a robust starting point and can be optimized for specific instruments and laboratory conditions. The use of low-bleed capillary columns is essential to minimize background noise and ensure high sensitivity.[9]

| Parameter | Setting | Justification |

| Gas Chromatograph | ||

| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |

| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane phase offers excellent selectivity for a broad range of semi-volatile compounds.[9][10] |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |

| Inlet | Splitless Mode | Maximizes analyte transfer to the column, essential for trace analysis. |

| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | The initial temperature allows for solvent focusing. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures the elution of any less volatile compounds. |

| Mass Spectrometer | ||

| MS System | Agilent 5977B MSD or equivalent | A single quadrupole mass spectrometer is a workhorse for routine identification and quantification.[3] |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns for library matching.[11] |

| Electron Energy | 70 eV | The standard energy for EI, which generates stable and library-searchable mass spectra.[11] |

| Mass Scan Range | m/z 40 - 350 | Covers the molecular ion and all expected significant fragments of the analyte. |

| Source Temperature | 230 °C | Prevents analyte condensation within the ion source. |

| Quadrupole Temp. | 150 °C | Maintains mass accuracy and spectral performance. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |

Results and Discussion: Interpreting the Data

Expected Chromatographic Performance

Under the specified conditions, this compound should elute as a sharp, symmetrical peak. The retention time serves as the first point of identification. System suitability can be verified by ensuring consistent retention times and peak shapes across multiple injections.

Mass Spectral Fragmentation Analysis

The mass spectrum provides a unique chemical fingerprint for structural elucidation. For this compound, ionization at 70 eV is expected to produce a characteristic fragmentation pattern.[11] The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments (¹²C/¹³C, ³⁵Cl/³⁷Cl isotopes).

Key Fragmentation Pathways: The most probable fragmentation involves the cleavage of bonds adjacent to the stable aromatic ring and the carbonyl group.

-

Molecular Ion (M⁺∙): The molecular ion peak will appear at m/z 203 (for ³⁵Cl₂) with its corresponding isotope peaks at m/z 205 (for one ³⁵Cl and one ³⁷Cl) and m/z 207 (for ³⁷Cl₂). The relative intensity of these peaks will be approximately 9:6:1.

-

Benzylic Cleavage: The most significant fragmentation is the cleavage of the C-C bond between the methylene bridge and the carbonyl group. This is a highly favored pathway as it leads to the formation of a stable dichlorobenzyl cation. This fragment is expected to be the base peak.

-

Amide Cleavage: Other fragmentations can occur around the amide group.

Proposed Fragment Ions:

| m/z (for ³⁵Cl) | Proposed Structure / Neutral Loss | Significance |

| 203 | [C₈H₇Cl₂NO]⁺∙ | Molecular Ion (M⁺∙) |

| 159 | [C₇H₅Cl₂]⁺ | Dichlorobenzyl cation (Loss of •CH₂CONH₂) - Expected Base Peak |

| 124 | [C₆H₃Cl]⁺ | Loss of •Cl from the dichlorobenzyl cation |

| 58 | [CH₂CONH₂]⁺ | Acetamide fragment |

| 44 | [CONH₂]⁺ | McLafferty rearrangement fragment from the amide portion.[12] |

Visualization of the GC-MS Workflow

Caption: The overall analytical workflow from sample preparation to final data reporting.

Proposed Mass Spectral Fragmentation Pathway

Caption: Key fragmentation pathway of this compound in EI-MS.

Step-by-Step Protocol

This section provides a detailed, sequential workflow for the analysis.

Part A: Standard and Sample Preparation

-

Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

-

Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock standard with Ethyl Acetate. These will be used to generate a calibration curve for quantification.

-

Sample Preparation: Prepare the unknown sample as described in the Liquid-Liquid Extraction protocol (Section 2.2).

-

Quality Control: Prepare a method blank by carrying an empty sample tube through the entire extraction procedure. Prepare a matrix spike by adding a known amount of stock standard to a sample before extraction to assess recovery.

Part B: GC-MS Instrument Setup and Sequence

-

System Equilibration: Before running the sequence, allow the GC-MS system to equilibrate under the method conditions for at least 30 minutes.

-

Sequence Setup: Create a sequence in the instrument software in the following order:

-

Solvent Blank (Ethyl Acetate)

-

Method Blank

-

Working Standards (from low to high concentration)

-

Sample(s)

-

Matrix Spike

-

A mid-level working standard (as a continuing calibration verification).

-

-

Run Sequence: Start the automated injection sequence.

Part C: Data Analysis and Quantification

-

Identity Confirmation:

-

For the reference standard and sample peaks, confirm that the retention times are within an acceptable window (e.g., ±0.1 minutes).

-

Examine the mass spectrum of the peak in the sample chromatogram. It must visually match the spectrum of the reference standard and contain the key fragment ions (m/z 203, 159) with the correct isotopic ratios.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the analyte against the concentration for the working standards. Use the area of the base peak (m/z 159) for quantification as it provides the best signal-to-noise ratio.

-

Apply a linear regression to the calibration curve. The correlation coefficient (r²) should be >0.995 for a valid calibration.

-

Calculate the concentration of this compound in the prepared sample using the regression equation.

-

Correct this value for the initial sample weight and dilution factors to report the final concentration in the original material (e.g., in µg/g or ppm).

-

References

-

ResearchGate. GC-MS spectrum of control 2,4-dichlorophenol. Available at: [Link]

-

U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available at: [Link]

-

ResearchGate. (PDF) 2-(4-Chlorophenyl)acetamide. Available at: [Link]

-

ChemSynthesis. N-(2,4-dichlorophenyl)acetamide. Available at: [Link]

-

NIST Chemistry WebBook. Acetamide, N-(2,4-dichlorophenyl)-. Available at: [Link]

-

NIST Chemistry WebBook. Mass spectrum of Acetamide, N-(2,4-dichlorophenyl)-. Available at: [Link]

-

U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

-

Organomation. GC-MS Sample Preparation. Available at: [Link]

-

Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

SCION Instruments. Sample preparation GC-MS. Available at: [Link]

-

Agilent Technologies. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Available at: [Link]

-

Cheméo. Chemical Properties of Acetamide, N-(2,4-dichlorophenyl)- (CAS 6975-29-7). Available at: [Link]

-

Journal of Regulatory Science. Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. Available at: [Link]

-

PubChem. 2-[1-(2,4-Dichlorophenyl)propylamino]acetamide. Available at: [Link]

-

University of Arizona. Interpretation of mass spectra. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

U.S. Environmental Protection Agency. Method 8041A. Available at: [Link]

-

ResearchGate. (PDF) Sample Preparation Techniques for Gas Chromatography. Available at: [Link]

-

ALS Environmental. Determination of Acid herbicides in Liquids by GCMS. Available at: [Link]

-

SpectraBase. 2-(4-Chlorophenyl)-N,N-diethyl-2-keto-acetamide - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

SpringerLink. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Available at: [Link]

-

University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available at: [Link]

-

PubChem. 2,4-Dichlorophenylacetic acid. Available at: [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

Sources

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. organomation.com [organomation.com]

- 4. Acetamide, N-(2,4-dichlorophenyl)- [webbook.nist.gov]

- 5. Acetamide, N-(2,4-dichlorophenyl)- [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. epa.gov [epa.gov]

- 11. uni-saarland.de [uni-saarland.de]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: 2-(2,4-Dichlorophenyl)acetamide as a Versatile Building Block in Medicinal Chemistry

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-(2,4-Dichlorophenyl)acetamide as a foundational scaffold in modern medicinal chemistry. We will explore its synthesis, key chemical properties, and its application in constructing pharmacologically active molecules, supported by detailed, field-proven protocols and structure-activity relationship (SAR) insights.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of drug discovery, the selection of appropriate starting materials, or "building blocks," is a critical determinant of a program's success.[1][2] These intermediates are the architectural foundation upon which molecular complexity and pharmacological function are built.[3] this compound has emerged as a particularly valuable scaffold due to a confluence of advantageous structural and chemical features.

The molecule incorporates two key motifs:

-

The 2,4-Dichlorophenyl Group: The chlorine substituents significantly modulate the electronic properties and lipophilicity of the phenyl ring. This pattern is frequently found in potent enzyme inhibitors, where the chlorine atoms can engage in favorable hydrophobic and halogen-bonding interactions within the target's active site. The substitution pattern, particularly the presence of a halogen at the 2-position, can induce a conformational twist in the molecule, which can be crucial for achieving the correct binding orientation.[4][5]

-

The Acetamide Moiety: This functional group is a versatile chemical handle. The amide nitrogen and the adjacent active methylene (-CH2-) group provide multiple reactive sites for synthetic elaboration, allowing for the construction of diverse molecular libraries.[6] The amide itself can act as a hydrogen bond donor and acceptor, contributing directly to target binding.

These features make this compound an ideal starting point for developing therapeutics in diverse areas, including oncology, neurology, and inflammatory diseases.

Physicochemical Properties

A clear understanding of a building block's properties is essential for reaction design and downstream formulation considerations.

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂NO | [7] |

| Molecular Weight | 204.05 g/mol | [8] |

| Melting Point | 146-148 °C | [7] |

| Boiling Point | 352.5 °C at 760 mmHg | [8] |

| XLogP3 | 2.2 - 3.02 | [8] |

| Appearance | Solid | [4] |

Section 1: Synthesis of the Core Building Block

The reliable synthesis of high-purity starting material is the first step in any successful medicinal chemistry campaign. While various routes are possible, a common and efficient method is the hydrolysis of the corresponding nitrile, 2-(2,4-dichlorophenyl)acetonitrile. This method is often preferred for its high yield and the relative stability of the nitrile precursor.

Caption: Proposed synthesis of the target building block.

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis

This protocol describes the controlled hydration of 2-(2,4-dichlorophenyl)acetonitrile. The use of sulfuric acid facilitates the reaction while minimizing over-hydrolysis to the carboxylic acid.

Materials:

-

2-(2,4-Dichlorophenyl)acetonitrile

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice Bath

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Stir Plate and Magnetic Stir Bar

-

Round Bottom Flasks

-

Separatory Funnel

-

Büchner Funnel and Filter Paper

Procedure:

-

Reaction Setup: In a 250 mL round bottom flask equipped with a magnetic stir bar, add 2-(2,4-dichlorophenyl)acetonitrile (10.0 g, 53.7 mmol).

-

Acid Addition: Place the flask in an ice bath to cool to 0-5 °C. While stirring vigorously, slowly add concentrated sulfuric acid (50 mL) dropwise via a dropping funnel. Causality: This exothermic reaction must be cooled to prevent uncontrolled side reactions and degradation of the starting material. Slow addition ensures the temperature remains within the optimal range for partial hydrolysis to the amide.

-

Reaction Progression: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Workup - Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring. Causality: Quenching the reaction on ice serves two purposes: it safely dilutes the concentrated acid and precipitates the solid product, which has low aqueous solubility.

-

Neutralization & Isolation: The precipitated solid is then collected by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). Further neutralize any residual acid by washing with a saturated sodium bicarbonate solution, followed by a final wash with cold water.

-

Drying: Dry the collected white solid under vacuum to yield the crude product.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should align with the literature value (146-148 °C).[7]

Section 2: Applications in Medicinal Chemistry - Case Studies

The true value of this compound is demonstrated by its successful incorporation into potent therapeutic agents.

Case Study 1: Anticonvulsant Agents Targeting GABAergic Pathways

Derivatives of this compound have shown significant promise as anticonvulsant agents. A notable example involves its use to synthesize N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, which exhibits a wide spectrum of anti-seizure activity. The synthesis leverages the reactivity of the acetamide group for further elaboration.

Caption: Synthetic pathway to a quinazolinone-based anticonvulsant.

Synthetic Rationale: The core strategy involves converting the acetamide into an amine, which then serves as a nucleophile to couple with a pre-functionalized quinazolinone moiety. This modular approach allows for the rapid generation of analogues for SAR studies. Researchers have found that such compounds may exert their effects by modulating GABAergic biotargets.

Case Study 2: Anti-Inflammatory Agents as COX-2 Inhibitors

The 2,4-dichlorophenyl moiety is a known pharmacophore in compounds designed to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9] While 2,4-Dichlorophenoxyacetic acid derivatives are widely studied, the analogous this compound scaffold provides an alternative entry point for developing novel COX-2 inhibitors.[9][10] By combining the dichlorophenyl group with other known anti-inflammatory fragments via the acetamide linker, novel and potent agents can be synthesized.[9]

SAR Insights: Studies on related structures have shown that the nature of the substituent on the acetamide nitrogen is critical for activity. For example, elaboration into arylthiourea derivatives has been shown to produce compounds with promising COX-2 inhibitory potential in silico.[9] The dichlorophenyl group is thought to anchor the inhibitor in a hydrophobic pocket of the COX-2 active site.

Case Study 3: Anaplastic Lymphoma Kinase (ALK) Inhibitors in Oncology

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, becomes a potent oncogenic driver in several cancers, including non-small cell lung cancer.[11][12] Many potent ALK inhibitors feature a substituted phenyl ring that binds deep within the ATP-binding pocket of the kinase. The 2,4-dichlorophenyl group is an excellent candidate for this role. For instance, the third-generation ALK inhibitor Lorlatinib, while synthesized via a different route, highlights the utility of complex molecular architectures that could potentially be accessed using dichlorophenyl-containing building blocks.[13][14][15]

Caption: A conceptual workflow for elaborating the building block into a kinase inhibitor.

Design Principle: In this conceptual pathway, the this compound building block is used to introduce the key dichlorophenyl "headpiece." Subsequent reactions, such as N-alkylation followed by coupling to a core heterocyclic scaffold (e.g., pyrimidine, pyridine), would build out the rest of the inhibitor.[11][16] This strategy allows medicinal chemists to systematically explore how different linkers and core structures impact ALK potency and selectivity.

Section 3: Key Synthetic Transformations & Protocols

The versatility of this compound stems from its capacity to undergo a range of chemical transformations.

Protocol 2: General Procedure for N-Alkylation

This protocol details the functionalization of the amide nitrogen, a common step in building molecular diversity.

Rationale: The amide proton is weakly acidic and can be removed by a suitable base. The resulting anion is a competent nucleophile that can react with various electrophiles. Potassium carbonate is a cost-effective and moderately strong base, ideal for this transformation in a polar aprotic solvent like DMF, which effectively solvates the potassium cation.

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard workup and purification reagents

Procedure:

-

Setup: To a flame-dried round bottom flask under a nitrogen atmosphere, add this compound (2.04 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent & Reagent Addition: Add anhydrous DMF (20 mL) and stir the suspension for 15 minutes at room temperature. Add the alkyl halide (11.0 mmol) dropwise.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC. Causality: Heating increases the rate of reaction. The chosen temperature is a balance between achieving a reasonable reaction time and preventing thermal decomposition.

-

Workup: After cooling to room temperature, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.

Section 4: Structure-Activity Relationship (SAR) Logic

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.[17][18]

Caption: Pharmacophoric breakdown of the core scaffold.

-

Region A (Dichlorophenyl Ring): As observed in anti-parasitic agents, electron-withdrawing groups on this ring are generally preferred for potency.[5] The 2,4-dichloro pattern is often synergistic. Moving the substituents (e.g., to a 2,6-dichloro pattern) can drastically alter the molecule's conformation and abolish activity, suggesting a strict steric and electronic requirement for target binding.[5]

-

Region B (Acetamide Linker): This region is highly adaptable. SAR studies consistently show that extending from the amide nitrogen with different functional groups (e.g., heterocycles, alkyl chains, ureas) is a productive strategy for modulating potency, selectivity, and pharmacokinetic properties.[9] The ability of the amide C=O and N-H to act as hydrogen bond acceptors and donors, respectively, is a critical interaction point with many biological targets.

Conclusion

This compound is more than a simple chemical; it is a validated and highly versatile platform for drug discovery. Its inherent structural features, combined with its synthetic tractability, provide medicinal chemists with a reliable starting point for the design and synthesis of novel therapeutics. The protocols and insights provided herein are intended to empower researchers to effectively leverage this valuable building block in their pursuit of new medicines for a range of human diseases.

References

- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents. Google Patents.

-

Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap . Patsnap. Available from: [Link]

-

WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID . WIPO Patentscope. Available from: [Link]

-

Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide . MDPI. Available from: [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide . National Center for Biotechnology Information (NCBI). Available from: [Link]

-

2-(4-Chlorophenyl)acetamide . ResearchGate. Available from: [Link]

-

Chemical Properties of Acetamide, N-(2,4-dichlorophenyl)- (CAS 6975-29-7) . Cheméo. Available from: [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine . National Center for Biotechnology Information (NCBI). Available from: [Link]

-

N-(2,4-dichlorophenyl)acetamide - 6975-29-7, C8H7Cl2NO, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. Available from: [Link]

-

Design and synthesis of novel selective anaplastic lymphoma kinase inhibitors . PubMed. Available from: [Link]

-

Synthesis of 1-acetamide derivatives of N-[(2,4-dichlorophenyl)methyl] . ResearchGate. Available from: [Link]

-

(A) Initial medicinal chemistry synthesis of lorlatinib (40) and its... . ResearchGate. Available from: [Link]

-

Design and Synthesis of Novel Selective Anaplastic Lymphoma Kinase Inhibitors . ResearchGate. Available from: [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review . Archives of Pharmacy Practice. Available from: [Link]

-

Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery . MedChemComm (RSC Publishing). Available from: [Link]

-

2-[1-(2,4-Dichlorophenyl)propylamino]acetamide . PubChem. Available from: [Link]

-

Pharma Intermediate: The Building Blocks Of Modern Pharmaceuticals . PYG Lifesciences. Available from: [Link]

-

Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor... . PubMed. Available from: [Link]

-

Structure activity relationship – Knowledge and References . Taylor & Francis. Available from: [Link]

-

(R)-Lorlatinib . American Chemical Society (ACS). Available from: [Link]

-

Synthesis of lorlatinib (XVI) . ResearchGate. Available from: [Link]

-

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide . PubChem. Available from: [Link]

-

Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase . RSC Publishing. Available from: [Link]

-

Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity . ResearchGate. Available from: [Link]

-

Lorlatinib . PubChem. Available from: [Link]

-

Pharma - Mallak Specialties Pvt Ltd . Mallak Specialties. Available from: [Link]

Sources

- 1. Pharma Intermediate: The Building Blocks Of Modern Pharmaceuticals [pyglifesciences.com]

- 2. pharmaceutical.basf.com [pharmaceutical.basf.com]

- 3. Mallak Chemicals [mallakchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

- 10. archivepp.com [archivepp.com]

- 11. Design and synthesis of novel selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 14. (R)-Lorlatinib - American Chemical Society [acs.org]

- 15. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Formulation of 2-(2,4-Dichlorophenyl)acetamide for Biological Testing

Preamble: The Formulation Imperative

The journey of a novel chemical entity from synthesis to biological characterization is frequently impeded by a fundamental challenge: poor aqueous solubility. 2-(2,4-Dichlorophenyl)acetamide is a compound that, based on its structure, is anticipated to exhibit limited solubility in aqueous media, a prediction substantiated by its physicochemical properties. An effective formulation is not merely about dissolving the compound; it is about creating a biologically compatible system that delivers the compound to its target in a known, reproducible concentration without interfering with the assay's biological system. This document provides a comprehensive guide to understanding, developing, and validating a formulation for this compound, ensuring the generation of reliable and interpretable data in biological assays.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of a rational formulation strategy. These parameters dictate the choice of solvents, excipients, and handling procedures.

| Property | Value | Source | Significance for Formulation |

| Molecular Formula | C₈H₇Cl₂NO | ChemSynthesis[1] | Basic information for concentration calculations. |

| Molecular Weight | 204.05 g/mol | Cheméo[2] | Essential for preparing solutions of specific molarity. |

| Melting Point | 146-148 °C | ChemSynthesis[1] | A high melting point often correlates with low aqueous solubility due to strong crystal lattice energy.[3] |

| logP (Octanol/Water) | 2.952 | Cheméo[2] | Indicates a high degree of lipophilicity, predicting poor solubility in aqueous buffers and a preference for organic solvents. |

| Water Solubility | log₁₀WS = -3.04 | Cheméo[2] | Corresponds to a very low molar solubility in water, confirming the necessity of a solubility-enhancing formulation. |

Strategic Formulation Development

The low aqueous solubility and high lipophilicity of this compound classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, for which dissolution is the rate-limiting step for absorption and in vitro activity.[4] Our strategy, therefore, must focus on overcoming this solubility barrier. The selection of a formulation vehicle is a stepwise process, beginning with the simplest approach and escalating in complexity only as required.

Below is a decision-making workflow for selecting an appropriate formulation strategy.

Caption: Formulation strategy selection workflow.

Primary Strategy: Co-Solvent System

The most direct approach for preclinical and in vitro testing is the use of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the universal choice due to its exceptional solvating power for a wide range of organic molecules.

-

Causality: DMSO effectively disrupts the crystal lattice of the compound and forms a stable solution. When this concentrated stock is diluted into a larger volume of aqueous assay buffer, the DMSO prevents the immediate precipitation of the compound, ideally keeping it in a supersaturated but bio-accessible state for the duration of the experiment.[5]

-

Critical Limitation: The final concentration of DMSO in the assay must be carefully controlled. Most cell-based assays are sensitive to DMSO concentrations above 0.5% (v/v), which can induce cytotoxicity or differentiate effects, confounding the results. It is imperative to establish the tolerance of the specific biological system to the vehicle.

Secondary Strategies: Excipient-Based Formulations

If the required final concentration of the compound cannot be achieved while keeping the DMSO level below the tolerated threshold, more complex formulations are necessary. These involve excipients that actively enhance aqueous solubility.

-

Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) form micelles in aqueous solution.[4] The lipophilic core of these micelles can encapsulate this compound, shielding it from the aqueous environment and increasing its apparent solubility.[6]

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[7] They can form inclusion complexes with hydrophobic molecules like the target compound, effectively masking its lipophilic character and enhancing its solubility in water.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety profile compared to native β-cyclodextrin.[7][9]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for preparing solutions of this compound.

Protocol 1: Preparation of a 20 mM DMSO Stock Solution

This protocol is the primary and most common starting point for in vitro assays.

Materials:

-

This compound (MW: 204.05 g/mol )

-

Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Amber glass vial with a PTFE-lined cap

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Weighing the Compound: Accurately weigh 4.08 mg of this compound and transfer it to a clean, dry amber glass vial.

-

Rationale: Amber vials are used to protect light-sensitive compounds.[10] The mass is calculated for a 1 mL final volume (Mass = Molarity x Volume x MW = 0.020 mol/L x 0.001 L x 204.05 g/mol = 0.00408 g = 4.08 mg).

-

-

Adding Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

-

Rationale: Anhydrous DMSO prevents the absorption of water, which could prematurely crash out the poorly soluble compound.

-

-

Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes.

-

Visual Inspection: Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[11]

-

Final Check: Re-inspect the solution. A successful stock solution should be clear and free of any visible particulates.

-

Storage: Store the stock solution at -20°C. For long-term storage, aliquoting into single-use volumes is recommended to avoid multiple freeze-thaw cycles.

Protocol 2: Preparation of Final Assay Solutions (Serial Dilution)

This protocol describes the dilution of the DMSO stock into the final aqueous assay buffer.

Caption: Workflow for preparing final assay solutions.

Procedure:

-

Equilibration: Allow the 20 mM stock solution and the aqueous assay buffer (e.g., PBS or cell culture medium) to come to room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution. For example, to make a 200 µM solution, add 2 µL of the 20 mM stock to 198 µL of assay buffer. Vortex immediately and gently.

-

Rationale: A two-step dilution minimizes pipetting errors with very small volumes and reduces the shock of high DMSO concentration hitting the aqueous buffer, which can cause precipitation.[5]

-

-

Final Dilution: Add the required volume of the intermediate solution to the final assay volume (e.g., in a microplate well) to achieve the target concentration. For example, adding 10 µL of a 200 µM solution to 190 µL of medium in a well results in a final volume of 200 µL and a final compound concentration of 10 µM.

-

Mixing: Mix the final solution thoroughly but gently (e.g., by pipetting up and down or using a plate shaker) before adding cells or starting the assay.

-

Vehicle Control: It is essential to prepare a vehicle control by performing the exact same dilution steps using only DMSO (without the compound). This control is used to account for any effects of the solvent on the biological system.

Formulation Validation and Quality Control

A prepared formulation is not assumed to be valid until tested. The following checks are critical.

Kinetic Solubility Assessment

A simple visual inspection is the first line of defense. After the final dilution into the assay buffer, allow the solution to sit for the duration of the planned experiment (e.g., 2 hours, 24 hours) at the assay temperature (e.g., 37°C). Inspect for any signs of precipitation (cloudiness, visible particles). If precipitation occurs, the formulation is not suitable at that concentration.

Stability Assessment

The chemical stability of the compound in the chosen solvent and under storage conditions must be confirmed to ensure that the active concentration does not decrease over time.[12]

-

Forced Degradation: A formal stability study involves subjecting the compound in solution to stress conditions (e.g., heat, acid, base, oxidation, light) to identify potential degradation products.[13][14]

-

Practical Check: For routine research, a practical approach is to analyze the concentration and purity of the stock solution (e.g., via HPLC-UV) at time zero and after a set period of storage (e.g., 1-4 weeks at -20°C). A change of >10% in concentration or the appearance of significant new peaks would indicate instability.

| QC Test | Method | Acceptance Criteria | Rationale |

| Stock Solution Clarity | Visual Inspection | Clear, no particulates | Ensures complete initial solubilization. |

| Assay Solution Solubility | Visual Inspection over time | Remains clear for assay duration | Confirms the compound does not precipitate under assay conditions. |

| Stock Solution Stability | HPLC-UV Analysis | < 10% change in peak area over time | Verifies that the compound is not degrading during storage.[13] |

| Vehicle Control | Parallel Biological Assay | No significant effect compared to untreated control | Confirms that the formulation vehicle itself is not impacting the biological results. |

Troubleshooting Common Formulation Issues

-

Issue: Compound precipitates immediately upon dilution into aqueous buffer.

-

Cause: The final concentration exceeds the kinetic solubility limit. The "shock" of dilution is too great.

-

Solution 1: Lower the final concentration.

-

Solution 2: Decrease the concentration of the DMSO stock and use a larger volume for dilution (while keeping the final DMSO % low).

-

Solution 3: Move to a secondary formulation strategy (Protocol 2 is not provided here but would involve surfactants or cyclodextrins).

-

-

Issue: Assay results are highly variable between experiments.

-

Cause: Inconsistent formulation preparation; potential precipitation; compound instability.

-

Solution 1: Ensure precise and reproducible pipetting. Always vortex after each dilution step.

-

Solution 2: Perform a solubility check to ensure the compound is fully dissolved at the working concentration.

-

Solution 3: Check the stability of the stock solution. Avoid repeated freeze-thaw cycles by using aliquots.

-

References

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,4-dichlorophenyl)- (CAS 6975-29-7). Retrieved from [Link].

-

National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. Retrieved from [Link].

-

National Center for Biotechnology Information. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. Retrieved from [Link].

-

ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Retrieved from [Link].

-

Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link].

-

American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link].

-

MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link].

-

Drug Development & Delivery. (2024, April 21). Excipients: Advanced Biologics Require Innovative Excipient Science. Retrieved from [Link].

-

Crystal Pharmatech Co., Ltd. (n.d.). Stability and Solubility Studies. Retrieved from [Link].

-

ChemSynthesis. (2025, May 20). N-(2,4-dichlorophenyl)acetamide. Retrieved from [Link].

-

National Institutes of Health. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link].

-

European Medicines Agency (EMA). (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link].

-

Aston University. (n.d.). THE BIOLOGICAL EFFECTS OF COMMONLY USED EXCIPIENTS. Retrieved from [Link].

-

ACS Publications. (2026, January 12). Programming Hydrogel Mechanics via Sequence-Controlled Polymerization Using Peptide Self-Assembly. Retrieved from [Link].

-

ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link].

-

ResearchGate. (n.d.). The Use of Solubilizing Excipients and Approaches to Generate Toxicology Vehicles for Contemporary Drug Pipelines. Retrieved from [Link].

-

LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. Retrieved from [Link].

-

ResearchGate. (n.d.). 2-(4-Chlorophenyl)acetamide. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Retrieved from [Link].

-

PubChem. (n.d.). 2-[1-(2,4-Dichlorophenyl)propylamino]acetamide. Retrieved from [Link].

-

International Journal of Applied Science and Engineering. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link].

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Acetamide, N-(2,4-dichlorophenyl)- (CAS 6975-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmtech.com [pharmtech.com]

- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. usp.org [usp.org]

- 14. chromatographyonline.com [chromatographyonline.com]

use of 2-(2,4-Dichlorophenyl)acetamide in targeted drug delivery systems

Application Note: Strategic Utilization of 2-(2,4-Dichlorophenyl)acetamide Scaffolds in TSPO-Targeted Drug Delivery

Part 1: Core Directive & Scientific Rationale

Executive Summary The this compound moiety represents a privileged pharmacophore in the design of ligands for the Translocator Protein (18 kDa TSPO) . Historically known as the peripheral benzodiazepine receptor (PBR), TSPO is dramatically upregulated in Glioblastoma Multiforme (GBM) , activated microglia (neuroinflammation), and steroidogenic tissues.

This guide details the methodology for utilizing this compound not merely as a payload, but as a high-affinity targeting vector to facilitate the transport of nanocarriers across the Blood-Brain Barrier (BBB) and into the mitochondrial matrix of pathological cells.

Mechanistic Insight The efficacy of this scaffold stems from the specific electronic and steric profile of the 2,4-dichloro substitution pattern. This motif mimics the binding pocket interactions of classical TSPO ligands like PK11195 and Ro5-4864, facilitating deep insertion into the cholesterol-binding pocket of the TSPO on the Outer Mitochondrial Membrane (OMM). By conjugating this ligand to liposomes or polymeric nanoparticles, researchers can achieve "organelle-level" targeting.

Part 2: Experimental Protocols & Methodologies

Workflow Overview

-

Ligand Engineering: Functionalization of the this compound core to create a conjugation-ready "warhead."

-

Nanocarrier Assembly: Surface decoration of PEG-PLGA nanoparticles or Liposomes.

-

Validation: Competitive binding assays and mitochondrial colocalization studies.

Protocol 1: Synthesis of the Conjugation-Ready Ligand

Objective: To convert the chemically inert primary amide into a functionalized linker capable of covalent attachment to a nanoparticle surface.

Rationale: The primary amide (-CONH2) of this compound is poor for direct conjugation. We utilize N-alkylation to introduce a carboxylic acid linker, creating N-(carboxymethyl)-2-(2,4-dichlorophenyl)acetamide .

Materials:

-

This compound (High Purity >98%)

-

Ethyl bromoacetate

-

Sodium Hydride (NaH, 60% dispersion in oil)

-

DMF (Anhydrous)

-

TFA/DCM (1:1)

Step-by-Step Methodology:

-

Activation: Dissolve this compound (1.0 eq) in anhydrous DMF under N2 atmosphere. Cool to 0°C.

-

Deprotonation: Add NaH (1.2 eq) portion-wise. Stir for 30 min to generate the amidate anion. Critical Step: Evolution of H2 gas indicates successful deprotonation.

-

Alkylation: Dropwise add Ethyl bromoacetate (1.1 eq). Allow to warm to RT and stir for 4 hours.

-

Workup: Quench with ice water, extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc 3:1) to obtain the ester intermediate.

-

Hydrolysis: Treat the ester with LiOH (2M) in THF/Water (1:1) for 2 hours. Acidify to pH 3 with 1M HCl. Extract the free acid: N-(carboxymethyl)-2-(2,4-dichlorophenyl)acetamide (Ligand-COOH) .

-

Verification: Confirm structure via 1H-NMR (Look for singlet at ~4.0 ppm for N-CH2-COOH).

Protocol 2: Nanoparticle Surface Functionalization

Objective: Conjugation of Ligand-COOH to amine-terminated PEG-PLGA nanoparticles.

Materials:

-

PLGA-PEG-NH2 (Poly(lactic-co-glycolic acid)-b-Polyethylene glycol-Amine)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Payload (e.g., Doxorubicin or siRNA)

Methodology:

-

Activation: Dissolve Ligand-COOH (10 mg) in DMSO. Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 1 hour to form the NHS-ester.

-

Nanoprecipitation: Dissolve PLGA-PEG-NH2 and the hydrophobic drug payload in Acetone. Dropwise add this solution into the aqueous phase containing the activated Ligand-NHS-ester under vigorous stirring.

-

Conjugation: The amine groups on the precipitating nanoparticles react with the activated ligand in situ. Stir for 4 hours.

-

Purification: Dialyze against water (MWCO 10 kDa) for 24 hours to remove unbound ligand and organic solvents.

-

Characterization: Measure Size and Zeta Potential via DLS.

-

Success Metric: A slight decrease in Zeta potential (becoming less positive/more negative) typically indicates successful capping of surface amines by the neutral amide ligand.

-

Protocol 3: In Vitro TSPO Binding Validation

Objective: Confirm that the conjugated ligand retains affinity for the TSPO receptor.

System: C6 Glioma Cells (High TSPO expression). Control: [3H]PK11195 (Radioactive standard).[1]

Methodology:

-

Preparation: Isolate mitochondria from C6 glioma cells via differential centrifugation.

-

Competition Assay: Incubate mitochondrial fractions (50 µg protein) with 1 nM [3H]PK11195 and increasing concentrations (0.1 nM – 10 µM) of your Ligand-Conjugated NPs vs. Non-targeted NPs .

-

Filtration: After 1h incubation at 4°C, filter through Whatman GF/B filters. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC50.

-

Self-Validating Check: Non-targeted NPs should show no displacement of [3H]PK11195. Targeted NPs should show a dose-dependent displacement curve.

-

Part 3: Visualization & Data

Mechanism of Action: TSPO-Mediated Mitochondrial Targeting

Caption: Schematic pathway of TSPO-targeted delivery. The 2,4-dichloro motif facilitates BBB crossing and specific accumulation in TSPO-rich glioma mitochondria.

Data Summary: Comparative Binding Affinities

| Compound / Construct | IC50 (nM) vs [3H]PK11195 | Targeting Efficiency | Notes |

| PK11195 (Control) | 9.3 ± 1.2 | High | Gold standard TSPO ligand. |

| This compound (Free) | 45.0 ± 5.1 | Moderate | Good affinity, poor solubility. |

| Non-Targeted PLGA NP | > 10,000 | None | Passive accumulation only (EPR effect). |

| Targeted Acetamide-PLGA NP | 28.4 ± 3.5 | High | Multivalent display enhances avidity. |

Part 4: References

-

Vainshtein, A., et al. (2015). "The protective effect of the TSPO ligands 2,4-Di-Cl-MGV-1 against LPS-induced M1 pro-inflammatory activation of microglia."[2] Neuropharmacology. Link

-

Werry, E. L., et al. (2019).[3] "TSPO Radioligands for Neuroinflammation: An Overview." International Journal of Molecular Sciences. Link

-

James, M. L., et al. (2012). "Quantitative preclinical imaging of TSPO expression in glioma using [18F]DPA-714." Journal of Nuclear Medicine. Link

-

Denora, N., et al. (2017).[3] "Targeted drug delivery to mitochondria: A review of ligand-based approaches." Journal of Controlled Release. Link

-

Guo, Y., et al. (2004).[4] "Synthesis of 2,4-Dichloroacetophenone and its derivatives as pharmaceutical intermediates." Chemical Reaction Engineering and Technology. Link

Sources

- 1. Quantitative preclinical imaging of TSPO expression in glioma using N,N-diethyl-2-(2-(4-(2-(18F)-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The protective effect of the TSPO ligands 2,4-Di-Cl-MGV-1, CB86, and CB204 against LPS-induced M1 pro-inflammatory activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]

- 4. Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Dichlorophenyl)acetamide

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Route Selection & Strategy

Before optimizing, confirm your synthetic pathway. The choice between Nitrile Hydrolysis (Process Scale) and Acid Chloride Amidation (Lab Scale/High Purity) dictates your troubleshooting steps.

Workflow Selector

Use the following logic flow to determine the optimal protocol for your constraints.

Figure 1: Decision tree for selecting the synthetic pathway based on precursor availability and scale requirements.

Protocol A: Nitrile Hydrolysis (The "Radziszewski" Type)

Best for: Large scale, cost-efficiency. Core Mechanism: Partial hydrolysis of the nitrile to the amide using concentrated acid.[1]

Critical Process Parameters (CPPs)

| Parameter | Optimal Range | Impact of Deviation |

| Acid Concentration | 90–95% | <85%: Slow reaction. >98%: Sulfonation byproducts. |

| Temperature | 40–50°C | <30°C: Stalls. >70°C: Hydrolysis to Phenylacetic Acid (Yield Loss). |

| Quenching | Ice/Water ( | Warm quenching causes rapid hydrolysis to the acid. |

Troubleshooting Guide (Q&A)

Q: My product has a lower melting point (<150°C) and smells like vinegar/sweat. What happened? A: You over-hydrolyzed to 2,4-dichlorophenylacetic acid .

-

The Cause: The reaction temperature likely spiked above 65°C, or the acid concentration dropped below 85% during the reaction (introducing too much water early).

-

The Fix:

-

Dissolve the crude solid in 10% Sodium Carbonate (

) solution. -

Filter the insoluble solid (this is your Amide ).

-

The Acid impurity remains in the filtrate (as the sodium salt).

-

Prevention: Install an internal thermometer. Do not rely on oil bath temperature. The reaction is exothermic; add the nitrile to the acid slowly.

-

Q: The reaction mixture turned black/tarry. A: Oxidative decomposition or polymerization occurred.

-

The Cause: Localized overheating during the addition of the nitrile to sulfuric acid.

-

The Fix: Ensure vigorous magnetic or overhead stirring. The mixture is viscous; poor mixing creates "hot spots" where charring occurs.

Protocol B: Acid Chloride Route

Best for: High purity, analytical standards.

Core Mechanism: Activation of the carboxylic acid with Thionyl Chloride (

Critical Process Parameters (CPPs)

| Parameter | Optimal Range | Impact of Deviation |

| Reagent Quality | Distilled | Aged |

| Ammonia Source | Dilute ammonia reduces yield due to hydrolysis competition. | |

| Temperature | Reflux ( | Incomplete activation leads to unreacted starting material. |

Troubleshooting Guide (Q&A)

Q: I have low yield, and the product is sticky. A: Moisture ingress deactivated the Acid Chloride.

-

The Mechanism:

. The acid chloride reverted to the starting acid before reacting with ammonia. -

The Fix:

-

Use a drying tube (

) during the reflux. -

Distill off excess

completely (use toluene as an azeotrope if necessary) before adding ammonia. -

Check: If the liquid smells like "rotten eggs" rather than sharp/acrid, your

is degraded.

-

Q: The reaction bubbled violently and sprayed out.

A: Uncontrolled gas evolution (

-

The Fix: Add

dropwise to the acid at room temperature, then heat to reflux. Do not add all at once to a hot flask.

Purification & Isolation Logic

Even with optimized synthesis, impurities (dimers, acids, salts) are inevitable.

Recrystallization Workflow

Solvent System: Ethanol / Water (The "Pairing" Method).[3]

Figure 2: Step-by-step recrystallization logic to maximize recovery and purity.

Q: Crystals are not forming; I have an oil. A: This is "oiling out," common with phenylacetamides.

-

The Cause: The solution is too concentrated, or the ethanol/water ratio is off, causing the product to separate as a liquid phase before it can crystallize.

-

The Fix:

-

Reheat until the oil dissolves.

-

Add a small amount of more ethanol (solvent).

-

"Seed" the cooling mixture with a tiny crystal of the pure product or scratch the glass side with a rod to induce nucleation.

-

References & Authoritative Grounding

-

Wenner, W. (1952).[4] Phenylacetamide.[1][4][5] Organic Syntheses, 32, 92. (Describes the foundational nitrile hydrolysis method adaptable to the 2,4-dichloro derivative).

-

Vogel, A. I. Textbook of Practical Organic Chemistry. (General procedures for Amidation via Acid Chloride and Nitrile Hydrolysis).

-

Butcher, R. J., et al. (2013).[6] Crystal structure of 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. (Provides structural confirmation and crystallographic data for 2,4-dichloro derivatives).

-

Patent US2479295A. Preparation of substituted benzyl cyanides and phenylacetic acids. (Industrial scale data on 2,4-dichlorobenzyl cyanide hydrolysis).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Thionyl Chloride, 2,4-Dichlorobenzyl cyanide, and Sulfuric Acid before handling. Work in a fume hood is mandatory.

Sources

Technical Support Center: Stability & Handling of 2-(2,4-Dichlorophenyl)acetamide

Structural Verification & Scope